molecular formula C10H9N3OS B1302441 2-Phenyl-1,3-thiazole-4-carbohydrazide CAS No. 7113-12-4

2-Phenyl-1,3-thiazole-4-carbohydrazide

Cat. No. B1302441
CAS RN: 7113-12-4
M. Wt: 219.27 g/mol
InChI Key: UOOVLEVHLHNGPC-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4-carbohydrazide is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-thiazole-4-carbohydrazide consists of a thiazole ring attached to a phenyl group and a carbohydrazide group .


Chemical Reactions Analysis

Thiazole rings, like the one in 2-Phenyl-1,3-thiazole-4-carbohydrazide, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Specific reactions involving 2-Phenyl-1,3-thiazole-4-carbohydrazide are not detailed in the search results.


Physical And Chemical Properties Analysis

2-Phenyl-1,3-thiazole-4-carbohydrazide is a solid substance that should be stored at 4° C. Its melting point is between 136-138° C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVLEVHLHNGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372385
Record name 2-phenyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenyl-1,3-thiazole-4-carbohydrazide

CAS RN

7113-12-4
Record name 2-phenyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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